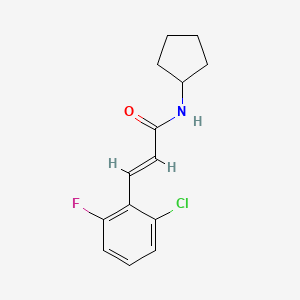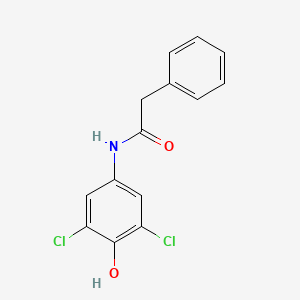
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD-7552, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it can modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes. This modulation can lead to changes in cell signaling pathways, which can ultimately result in apoptosis or other physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to modulate ion channel activity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its potential as a cancer therapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one of the limitations of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in the treatment of neurological disorders. Studies have shown promising results in animal models, but further research is needed to determine its potential in humans. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is through the reaction of 5-chloro-2-pyridinylamine with 5-bromo-1,3-isobenzofurandione. This reaction produces a mixture of isomers, which can be separated and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is in the field of cancer research. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can modulate the activity of ion channels in the brain, which could potentially be used to treat disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
5-bromo-2-(5-chloropyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClN2O2/c14-7-1-3-9-10(5-7)13(19)17(12(9)18)11-4-2-8(15)6-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMLQJJNWOBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(5-chloro-pyridin-2-yl)-isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)

![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
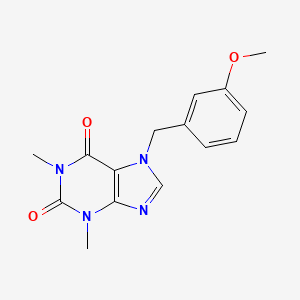
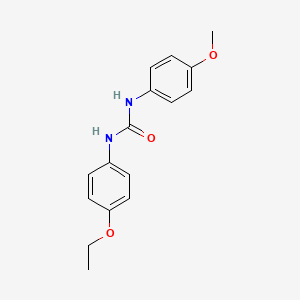
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

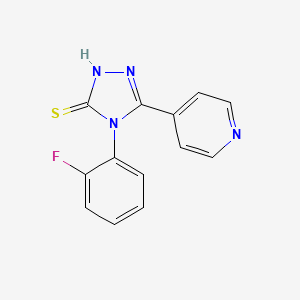
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
